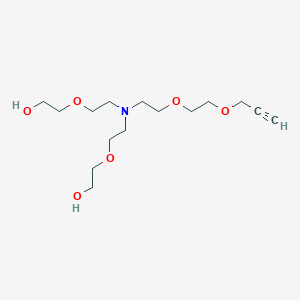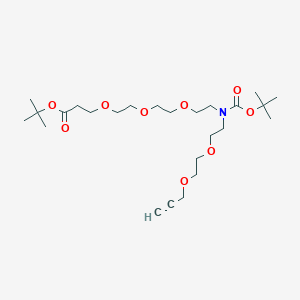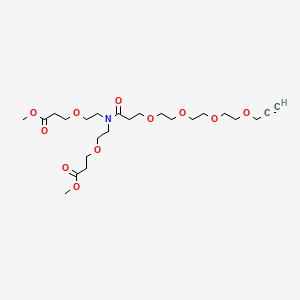
O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The tetraoxygen molecule (O4), also known as oxozone, is an allotrope of oxygen consisting of four oxygen atoms .
Synthesis Analysis
Tetraoxygen was first predicted in 1924 by Gilbert N. Lewis, who proposed it as an explanation for the failure of liquid oxygen to obey Curie’s law . Although there are no stable O4 molecules in liquid oxygen, O2 molecules do tend to associate in pairs with antiparallel spins, forming transient O4 units .Physical And Chemical Properties Analysis
O4, or tetraoxygen, is a transient species and does not have well-defined physical and chemical properties. It is formed in liquid oxygen and is not stable .Wissenschaftliche Forschungsanwendungen
Electrocatalytic Oxygen Evolution for Energy Conversion
The oxygen evolution reaction (OER) is vital in water splitting, rechargeable metal-air batteries, and fuel cells. Efficient, abundant, and economical catalysts for water oxidation are pivotal in renewable energy technologies. Research has made significant strides in OER electrocatalysis, yet challenges remain. Future directions include integrating sustainable energy sources, like triboelectric nanogenerators, with water splitting to develop better catalysts and practical applications (Tahir et al., 2017).
Oxygen Reduction via N4-metallomacrocyclic Catalysts
N4-metallomacrocyclic catalysts, such as metalloporphyrins and metallophthalocyanines, are employed for oxygen reduction in aqueous electrolytes. The aim is to facilitate oxygen reduction through a four-electron transfer pathway at the lowest overpotential. The synthesis and design of these catalysts focus on achieving four-electron reduction of oxygen with high selectivity and low overpotentials. Understanding the quantitative structure-activity relationships (QSAR) is crucial for developing improved catalysts (Masa et al., 2012).
Oxygen Therapy for Dyspnea Management
Oxygen therapy is commonly used to relieve dyspnea in patients with advanced illness. However, scientific evidence regarding the effectiveness of oxygen and airflow in improving dyspnea in these patients is of low grade. Further research is needed to evaluate the efficacy of oxygen and airflow and determine their roles in managing dyspnea at rest in patients with advanced disease (Gallagher & Roberts, 2005).
Oxygen-deficient Metal Oxide Nanostructures
Oxygen-deficient metal oxides, such as TiO2, WO3, and α-Fe2O3 nanostructures, demonstrate enhanced performance in photoelectrochemical water oxidation and other applications like photocatalytic reactions and charge storage. The improved performance is attributed to better electrical conductivities achieved by incorporating oxygen vacancies as shallow donors (Wang, Ling, & Li, 2012).
Eigenschaften
CAS-Nummer |
71939-12-3 |
|---|---|
Produktname |
O4 |
Molekularformel |
C24H17NO7 |
Molekulargewicht |
431.4 |
IUPAC-Name |
7-Hydroxy-3,6-bis(2,4-dihydroxyphenyl)-2-phenoxazone |
InChI |
InChI=1S/C24H17NO7/c26-11-1-3-13(19(29)7-11)15-9-22-17(10-21(15)31)25-16-5-6-18(28)23(24(16)32-22)14-4-2-12(27)8-20(14)30/h1-10,15,25-30H |
InChI-Schlüssel |
KFWROTCQWQBMRD-UHFFFAOYSA-N |
SMILES |
O=C1C=C2NC3=C(C(C4=CC=C(O)C=C4O)=C(O)C=C3)OC2=CC1C5=CC=C(O)C=C5O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
O4; O-4; O 4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)
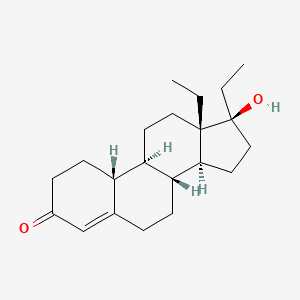
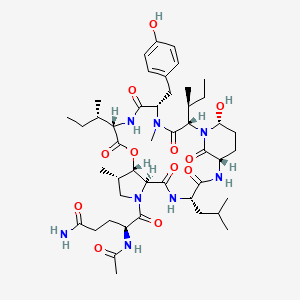
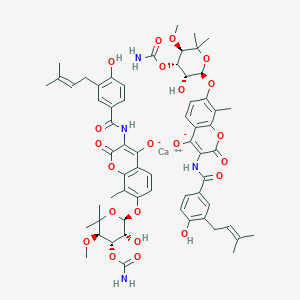
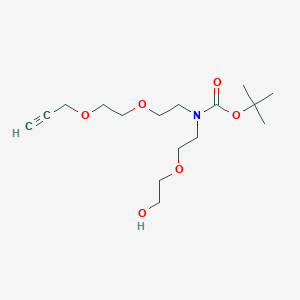
![3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-](/img/structure/B609633.png)
